![molecular formula C11H11N3 B1455971 1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 1350652-35-5](/img/structure/B1455971.png)
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Übersicht
Beschreibung
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a chemical compound with the molecular formula C5H7N3. It has a molecular weight of 109.13 . This compound is a part of the pyrrolopyrazine family, which is a biologically active scaffold containing pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including this compound, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A series of 6-amino-4-aryl-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles were synthesized in 84%-95% yields by the condensation of aromatic aldehydes, malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one with no catalyst under ultrasound irradiation .Wissenschaftliche Forschungsanwendungen
N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide
- The molecule exhibits a nearly planar fused pyrrolo[3,4-c]pyrazole ring system, forming specific dihedral angles with the phenyl rings. Its crystal structure features intricate N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions, which organize the molecules into parallel chains (Xiao-Guang Bai et al., 2012).
Chemical Synthesis and Optimization
Design and Synthesis of Tetrahydropyrrolo[3,4-c]pyrazoles
- A series of tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines were synthesized and assessed against various tumor cell lines, leading to the discovery of three compounds with ideal anti-proliferative activities. These compounds demonstrate similar interaction modes with Aurora-A kinase as known inhibitors (Jianyou Shi et al., 2010).
Identification of Potent Aurora Kinase Inhibitor
- Optimization of 5-phenylacetyl tetrahydropyrrolo[3,4-c]pyrazole derivatives led to the identification of a potent Aurora kinase inhibitor with favorable anti-cancer properties and pharmacokinetic profile, demonstrating high efficacy in tumor models and a comprehensive anti-tumor kinase inhibition profile (D. Fancelli et al., 2006).
Structural and Molecular Properties
Interplay of Hydrogen and Halogen Bonds
- The structural behavior of NH-pyrazoles with various substituents was studied, highlighting the interplay between hydrogen and halogen bonds in shaping molecular structure and tautomerism, aided by NMR and DFT calculations (M. García et al., 2010).
Synthesis and Solid-State Structure Analysis
- The synthesis and solid-state structure of thermally stable linear bi-pyrazoles were reported, indicating potential applications in constructing porous materials capable of hosting nano-sized guests due to their rigid and long ligands (A. Maspero et al., 2013).
Biochemische Analyse
Biochemical Properties
1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of Aurora kinases, which are crucial for cell division and have been implicated in cancer progression . The compound interacts with the ATP-binding pocket of these kinases, thereby inhibiting their activity. Additionally, this compound may interact with other proteins involved in cell cycle regulation and signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cell proliferation in cancer cell lines by disrupting the function of Aurora kinases . This disruption leads to cell cycle arrest and apoptosis. Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It specifically binds to the ATP-binding pocket of Aurora kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on cellular function, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its inhibitory effects on Aurora kinases . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the cytoplasm, where it interacts with Aurora kinases and other target proteins . Post-translational modifications and targeting signals may further direct the compound to specific cellular compartments, enhancing its inhibitory effects .
Eigenschaften
IUPAC Name |
1-phenyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)14-11-8-12-6-9(11)7-13-14/h1-5,7,12H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMSJUWNDMCQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



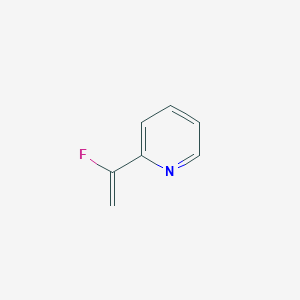


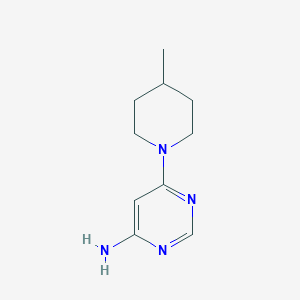
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
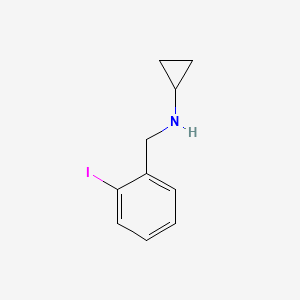

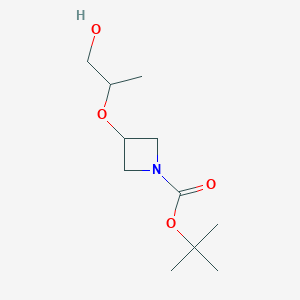
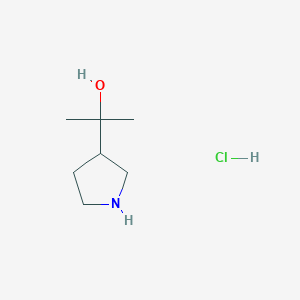
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
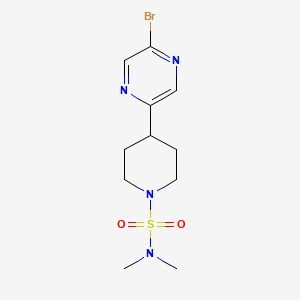
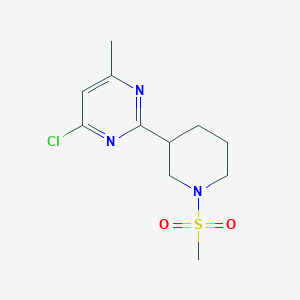
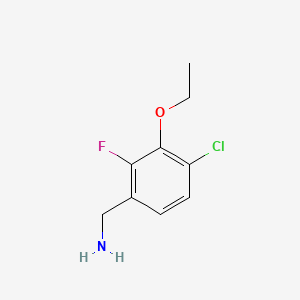
![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)